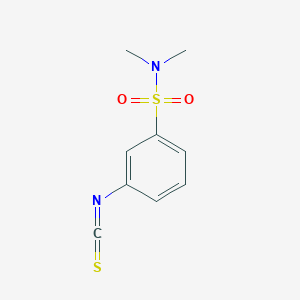

3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide

描述

3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide is a chemical compound with the molecular formula C9H10N2O2S2.

属性

IUPAC Name |

3-isothiocyanato-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-11(2)15(12,13)9-5-3-4-8(6-9)10-7-14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLVXVCTSKNVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396269 | |

| Record name | 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-08-0 | |

| Record name | 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Thiophosgene-Mediated Synthesis

The most direct route involves the reaction of N,N-dimethyl-benzenesulfonamide with thiophosgene (CSCl₂). This method, widely reported in industrial settings, proceeds via nucleophilic substitution at the sulfonamide’s amino group.

Reaction Mechanism

Thiophosgene reacts with the primary amine moiety of N,N-dimethyl-benzenesulfonamide in a biphasic system (CH₂Cl₂/aqueous NaHCO₃). The base neutralizes HCl byproducts, driving the reaction toward isothiocyanate formation:

$$

\text{R-NH}2 + \text{CSCl}2 \xrightarrow{\text{NaHCO}_3} \text{R-N=C=S} + 2\text{HCl}

$$

Optimization Parameters

- Solvent : Dichloromethane (CH₂Cl₂) ensures efficient mixing of the hydrophobic sulfonamide and thiophosgene.

- Temperature : Reactions proceed at 0–5°C to minimize side reactions (e.g., hydrolysis of thiophosgene).

- Yield : 80–92% after column chromatography (silica gel, n-hexane/EtOAc).

Table 1: Thiophosgene-Mediated Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | CH₂Cl₂/NaHCO₃ (biphasic) | |

| Temperature | 0–5°C | |

| Reaction Time | 1–2 hours | |

| Purification | Silica gel chromatography | |

| Yield | 80–92% |

Limitations : Thiophosgene’s high toxicity and environmental hazards necessitate stringent safety protocols, limiting scalability.

Dithiocarbamate Intermediate Route

To circumvent thiophosgene, a two-step protocol using carbon disulfide (CS₂) and desulfurizing agents has been developed.

Dithiocarbamate Formation

N,N-Dimethyl-benzenesulfonamide reacts with CS₂ in the presence of a base (e.g., K₂CO₃) to form a dithiocarbamate salt:

$$

\text{R-NH}2 + \text{CS}2 + \text{Base} \rightarrow \text{R-NH-CS}_2^-\text{Base}^+

$$

Desulfurization

The dithiocarbamate salt is treated with desulfurizing agents to yield the isothiocyanate. Common agents include:

- Cyanuric acid : Efficient for electron-deficient substrates in aqueous conditions.

- Sodium persulfate (Na₂S₂O₈) : Oxidizes the dithiocarbamate, achieving 73–89% yields.

- DMT/NMM/TsO⁻ : A non-toxic alternative enabling microwave-assisted synthesis (90% yield in 3 minutes).

Table 2: Desulfurization Agents and Outcomes

| Agent | Conditions | Yield | Source |

|---|---|---|---|

| Cyanuric acid | H₂O, rt, 12 h | 73% | |

| Na₂S₂O₈ | CH₃COOH, 30°C, 1 h | 82% | |

| DMT/NMM/TsO⁻ | Microwave, 90°C, 3 min | 90% |

Advantages : Avoids thiophosgene, scalable for electron-rich substrates.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate desulfurization. Using DMT/NMM/TsO⁻ as a catalyst, the reaction completes in 3 minutes at 90°C with 90% yield.

Procedure

- Dithiocarbamate Formation : N,N-Dimethyl-benzenesulfonamide, CS₂ (3 equiv.), and Et₃N (3 equiv.) in CH₂Cl₂ (5 minutes, rt).

- Microwave Desulfurization : DMT/NMM/TsO⁻ (1 equiv.) irradiated at 200 W.

化学反应分析

3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group, leading to the formation of thiourea or thiocarbamate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives, depending on the reagents and conditions used.

Hydrolysis: The isothiocyanate group can be hydrolyzed in the presence of water or aqueous acids to form the corresponding amine and carbon dioxide

Common reagents used in these reactions include amines, alcohols, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Biological Research Applications

Enzyme Inhibition and Protein Modification

The compound is primarily utilized in biological studies for its ability to modify proteins through covalent bonding with nucleophilic amino acid residues. This property makes it valuable in research focused on enzyme inhibition, where the isothiocyanate group can react with amino acids like cysteine and lysine, altering protein function and activity. Such modifications are crucial for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Case Study: Inhibition of Cancer Cell Growth

In a study examining the effects of various compounds on cancer cell lines, 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide demonstrated notable cytotoxicity against colon cancer cells (MC38). The compound induced apoptosis and inhibited cell division, highlighting its potential as an anticancer agent . Flow cytometry analysis revealed that treated cells exhibited characteristics typical of early apoptotic stages, confirming the compound's efficacy in cancer research .

Medicinal Chemistry Applications

Therapeutic Agent Development

Research is ongoing to explore the therapeutic applications of this compound in drug development, particularly targeting specific enzymes involved in disease pathways. Its unique reactivity allows for the design of drugs that can selectively inhibit or modify enzymes associated with various diseases, including cancer and inflammatory disorders .

Case Study: Potential Anticancer Drug

A significant investigation into the compound's anticancer properties revealed its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. The study indicated that the compound could reduce reactive oxygen species (ROS) levels in cancer cells, further supporting its role as a potential therapeutic agent .

Industrial Applications

Specialty Chemicals Production

The reactivity of this compound is leveraged in the synthesis of specialty chemicals. Its ability to participate in nucleophilic substitution reactions allows for the creation of novel compounds used in various industrial applications, including agrochemicals and polymer production .

Case Study: Synthesis of Novel Compounds

In industrial applications, researchers have successfully utilized this compound to synthesize new derivatives with enhanced properties for specific applications. For instance, derivatives created from this compound have shown promise in developing materials with unique chemical properties suitable for advanced manufacturing processes .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Biological Research | Enzyme Inhibition | Inhibits protein function through covalent bonding |

| Cancer Cell Growth Inhibition | Induces apoptosis in MC38 colon cancer cells | |

| Medicinal Chemistry | Anticancer Drug Development | Inhibits COX-2; reduces ROS levels |

| Industrial Applications | Specialty Chemicals Production | Synthesis of novel derivatives for various industries |

作用机制

The mechanism of action of 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the amino groups of lysine residues or the thiol groups of cysteine residues. This covalent modification can alter the function of the target protein, leading to inhibition or activation of its biological activity .

相似化合物的比较

Similar compounds to 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide include:

Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar applications but lacks the sulfonamide group.

N,N-Dimethyl-benzenesulfonamide: The parent compound without the isothiocyanate group, used in different synthetic applications.

Sulfonyl isothiocyanates: Compounds with both sulfonyl and isothiocyanate groups, used in various chemical reactions.

生物活性

3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide (CAS No. 379255-08-0) is a chemical compound characterized by its unique isothiocyanate functional group, which imparts significant biological activity. This compound is synthesized through the reaction of N,N-dimethyl-benzenesulfonamide with thiophosgene, allowing for the formation of the isothiocyanate group under controlled conditions.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀N₂O₂S₂

- Molecular Weight : 218.31 g/mol

- Functional Groups : Isothiocyanate (-N=C=S) and sulfonamide (-SO₂NH₂)

The isothiocyanate group is known for its reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins, which can lead to modifications that affect biological functions .

The biological activity of this compound primarily stems from its ability to react with nucleophilic amino acid residues in proteins. This reaction can lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by covalently modifying active sites, thereby altering their functionality.

- Protein Modification : It can modify proteins involved in various biochemical pathways, potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds containing isothiocyanate groups exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40-50 µg/mL | 29 |

| K. pneumoniae | 40-50 µg/mL | 24 |

| P. aeruginosa | 40-50 µg/mL | 30 |

| S. typhi | 40-50 µg/mL | 19 |

These results suggest that the compound may be a candidate for developing new antibacterial agents .

Anti-inflammatory and Anticancer Properties

In addition to antimicrobial activity, studies have explored the anti-inflammatory and anticancer potential of isothiocyanate derivatives:

- Anti-inflammatory Activity : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α at concentrations as low as 10 µg/mL, demonstrating a significant reduction compared to standard treatments like dexamethasone .

- Anticancer Activity : Isothiocyanates are also studied for their potential to induce apoptosis in cancer cells, making them valuable in cancer therapy research.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that an isothiocyanate derivative inhibited topoisomerase enzymes, which are crucial for DNA replication and transcription, suggesting potential applications in cancer treatment .

- Sulfonamide Derivatives : Research on related sulfonamide compounds highlighted their role as carbonic anhydrase inhibitors, which can be beneficial in managing conditions like heart failure .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| Phenyl Isothiocyanate | Antimicrobial | Simpler structure; lacks sulfonamide group |

| N,N-Dimethyl-benzenesulfonamide | Synthetic applications | Parent compound without isothiocyanate group |

| Sulfonyl Isothiocyanates | Various chemical reactions | Contains both sulfonyl and isothiocyanate groups |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-isothiocyanato-N,N-dimethyl-benzenesulfonamide and structurally related sulfonamide derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or sulfonyl chloride intermediates. For example, sulfonamide derivatives are synthesized via nucleophilic substitution, where substituted amines react with benzenesulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) . Diazenyl derivatives, such as those with metal-binding capabilities, are prepared by coupling sulfonamide precursors with diazonium salts under controlled pH and temperature . Adapting these methods requires optimization of reaction stoichiometry, solvent systems (e.g., DMF or THF), and purification via column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound’s molecular structure and purity?

- Methodological Answer :

- X-ray crystallography is used for definitive structural elucidation, leveraging programs like SHELX for refinement and validation of crystallographic data .

- Spectroscopic methods :

- NMR (¹H/¹³C) to confirm substituent positions and purity (e.g., dimethylamino and isothiocyanate groups).

- FT-IR to identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹, N=C=S at ~2100 cm⁻¹).

- Mass spectrometry (ESI or HRMS) for molecular weight validation .

- HPLC with UV detection to assess purity (>95% threshold for research-grade compounds) .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- Methodological Answer :

- Antiproliferative assays : Cell viability is tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays, with IC₅₀ values calculated .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with target proteins (e.g., tubulin or kinases), guided by crystallographic data from the Protein Data Bank .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining validates mechanisms of cell death .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Functional group modulation : Systematically vary substituents (e.g., replacing isothiocyanate with thiourea or modifying the dimethylamino group) to assess impact on potency .

- QSAR modeling : Use computational tools (e.g., Gaussian, COMSOL) to correlate electronic properties (HOMO/LUMO energies) with biological activity .

- Metabolic stability : Evaluate derivatives in microsomal assays (e.g., rat liver microsomes) to identify metabolically resistant analogs .

Q. What computational strategies are effective in predicting the nonlinear optical (NLO) properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate hyperpolarizability (β) and dipole moments using basis sets like 6-311++G(d,p) to predict NLO behavior .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions and compare with experimental UV-vis spectra .

- Tautomer analysis : Investigate enol-imine/keto-amine equilibria to identify dominant conformers under varying conditions .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

- Methodological Answer :

- Reproducibility checks : Validate assays with positive/negative controls and standardized protocols (e.g., ATP-based viability assays vs. resazurin) .

- Batch variability : Characterize compound purity (e.g., via HPLC-MS) to rule out degradation products .

- Contextual factors : Account for cell line-specific expression of target proteins or differences in assay conditions (e.g., serum concentration, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。